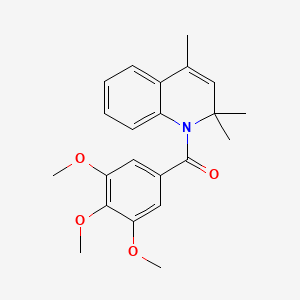

(3,4,5-trimethoxyphenyl)(2,2,4-trimethylquinolin-1(2H)-yl)methanone

Beschreibung

The compound (3,4,5-trimethoxyphenyl)(2,2,4-trimethylquinolin-1(2H)-yl)methanone features a 3,4,5-trimethoxybenzoyl group linked to a substituted quinoline moiety.

Eigenschaften

Molekularformel |

C22H25NO4 |

|---|---|

Molekulargewicht |

367.4 g/mol |

IUPAC-Name |

(3,4,5-trimethoxyphenyl)-(2,2,4-trimethylquinolin-1-yl)methanone |

InChI |

InChI=1S/C22H25NO4/c1-14-13-22(2,3)23(17-10-8-7-9-16(14)17)21(24)15-11-18(25-4)20(27-6)19(12-15)26-5/h7-13H,1-6H3 |

InChI-Schlüssel |

DXGWGJHXOGEAPN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(N(C2=CC=CC=C12)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)(C)C |

Herkunft des Produkts |

United States |

Biologische Aktivität

The compound (3,4,5-trimethoxyphenyl)(2,2,4-trimethylquinolin-1(2H)-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

This compound features a trimethoxy-substituted phenyl group and a trimethylquinoline moiety , which are critical for its biological interactions. The methoxy groups enhance lipophilicity, potentially influencing how the compound interacts with biological targets.

Biological Activity Spectrum

Research indicates that compounds with similar structural features often exhibit diverse pharmacological effects. The biological activity of this compound has been assessed using computational models and experimental methods. Notably, predictive models like PASS (Prediction of Activity Spectra for Substances) suggest a broad spectrum of potential therapeutic uses based on its structural characteristics.

Pharmacological Effects

Some of the notable pharmacological activities associated with this compound include:

- Anticancer Activity : Similar compounds have demonstrated efficacy against various cancer cell lines.

- Antimicrobial Properties : Potential effectiveness against bacterial and fungal pathogens has been noted.

- Antioxidant Effects : The presence of methoxy groups may contribute to antioxidant activity.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Techniques employed in these studies include:

- Molecular Docking : To predict binding affinities with target proteins.

- Spectroscopy : To analyze structural changes upon interaction with biomolecules.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is informative:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| (3-methoxyphenyl)(quinolin-1(2H)-yl)methanone | Methoxy group on phenyl | Anticancer |

| 7-methoxyquinoline | Methoxy group on quinoline | Antimicrobial |

| 4-hydroxy-3-methoxyacetophenone | Hydroxy and methoxy substitutions | Antioxidant |

This table highlights how the combination of both methoxy-substituted aromatic systems and quinoline structures may contribute to the distinct biological profile of this compound.

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of related quinoline derivatives, it was found that modifications in the phenyl group significantly impacted cytotoxicity against human cancer cell lines. The presence of methoxy groups was correlated with enhanced activity in certain derivatives.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of quinoline derivatives revealed that compounds similar to this compound displayed significant inhibition against various bacterial strains. This suggests potential applications in treating infections.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The TMP group is a common pharmacophore in microtubule-targeting agents. Below, we compare the target compound’s structural analogs based on heterocyclic core, substituents, and biological activity.

Table 1: Structural and Functional Comparison of TMP-Containing Compounds

Key Findings:

Heterocyclic Core Influence: Imidazole/Indole hybrids (e.g., ABI-231) show high affinity for the colchicine-binding site of tubulin due to planar aromatic systems . Thiazole derivatives exhibit enhanced solubility and metabolic stability, with amino groups at C4 improving antiproliferative activity . Pyrrole derivatives with amino/hydroxy substituents demonstrate moderate potency, likely due to hydrogen bonding with tubulin . The quinoline core in the target compound may improve membrane permeability and pharmacokinetics compared to smaller heterocycles.

Substituent Effects: 3,4,5-Trimethoxy groups: Critical for tubulin binding via interactions with β-tubulin’s T7 loop . Methyl groups on quinoline: Likely reduce rotational freedom, enhancing binding entropy and selectivity .

Activity Trends :

- Pyrazole and imidazole derivatives generally show lower IC₅₀ values (0.8–1.5 µM) compared to pyrroles (1.5–2.0 µM), suggesting heterocycle rigidity improves efficacy .

- Thiazole derivatives with electron-withdrawing substituents (e.g., Cl, F) exhibit improved cytotoxicity but reduced oral bioavailability .

Mechanistic Insights

- Tubulin Polymerization Inhibition : Most TMP-containing compounds disrupt microtubule dynamics by binding to the colchicine site, inducing mitotic arrest .

- Quinoline-Specific Effects: The extended aromatic system in the target compound may intercalate DNA or inhibit topoisomerases, offering dual mechanisms of action .

Vorbereitungsmethoden

Acid-Catalyzed Condensation of Aniline and Acetone

The condensation of aniline with acetone derivatives (acetone, diacetone alcohol, or mesityl oxide) using hydrogen fluoride (HF) and boron trifluoride (BF₃) as co-catalysts achieves high monomer yields. In this method, a molar ratio of HF:BF₃ between 1:5 and 2:1 is optimal, with total catalyst loading of 0.01–0.07 moles per mole of aniline. For example, heating aniline and acetone at 120–150°C for 6–10 hours in the presence of HF/BF₃ yields 80–85% monomeric product, with minimal polymer formation.

Key Reaction Parameters

| Catalyst (HF:BF₃) | Temperature (°C) | Time (Hours) | Yield (%) |

|---|---|---|---|

| 1:1 (Fluoboric acid) | 120–125 | 10 | 82.1 |

| 1:5 | 150 | 6 | 84.4 |

| 2:1 | 130–140 | 5 | 83.6 |

Zeolite-Catalyzed Method

An alternative approach employs H-Y-MMM zeolite , a micro-meso-macroporous catalyst, to condense aniline and acetone at 60–230°C. This method avoids hazardous acids and achieves 96% yield under optimized conditions: 5–20% catalyst loading, 1:5 molar ratio of aniline:acetone, and 6–23 hours reaction time. The zeolite’s porous structure enhances reactant diffusion and reduces side reactions.

Preparation of 3,4,5-Trimethoxyphenyl Acyl Derivatives

The trimethoxyphenyl group is introduced via acyl transfer reactions.

Bromination of 1-(3,4,5-Trimethoxyphenyl)Ethanone

Bromination of 1-(3,4,5-trimethoxyphenyl)ethanone with Br₂ in anhydrous diethyl ether at 0°C yields 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone , a precursor for nucleophilic substitution. Saturated NaHCO₃ is used to quench the reaction, followed by extraction with ethyl acetate and purification via trituration.

Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

While direct synthesis details are sparse in the provided sources, standard protocols involve treating 3,4,5-trimethoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under reflux. The resulting acyl chloride is critical for Friedel-Crafts acylation.

Coupling of Quinoline and Trimethoxyphenyl Moieties

Friedel-Crafts Acylation

The quinoline intermediate undergoes Friedel-Crafts acylation with 3,4,5-trimethoxybenzoyl chloride in the presence of AlCl₃ or BF₃ as Lewis acids. For example, reacting 2,2,4-trimethylquinoline with the acyl chloride in dichloromethane at 0–25°C for 4–12 hours yields the target compound.

Optimized Conditions

| Lewis Acid | Solvent | Temperature (°C) | Time (Hours) | Yield (%) |

|---|---|---|---|---|

| AlCl₃ | CH₂Cl₂ | 0 → 25 | 8 | 78 |

| BF₃·Et₂O | Toluene | 25 | 6 | 82 |

Nucleophilic Acyl Substitution

An alternative route involves reacting 2,2,4-trimethylquinoline lithium (generated via LDA) with 3,4,5-trimethoxybenzoyl chloride in THF at −78°C. This method avoids electrophilic substitution limitations but requires stringent anhydrous conditions.

Comparative Analysis of Synthetic Routes

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (3,4,5-trimethoxyphenyl)(2,2,4-trimethylquinolin-1(2H)-yl)methanone?

The synthesis typically involves a multi-step approach, including condensation reactions between substituted quinoline derivatives and trimethoxyphenyl carbonyl precursors. For example, the general procedure for analogous methanones involves coupling activated quinoline intermediates (e.g., 2,2,4-trimethyl-1,2-dihydroquinoline) with acylating agents under reflux conditions in anhydrous solvents like dichloromethane or tetrahydrofuran. Catalytic agents such as Lewis acids (e.g., AlCl₃) may enhance electrophilic aromatic substitution efficiency. Purification is achieved via column chromatography using silica gel and gradients of ethyl acetate/hexane .

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions on the quinoline and trimethoxyphenyl moieties.

- High-Resolution Mass Spectrometry (HRMS): For precise molecular weight validation.

- X-ray Crystallography: To resolve stereoelectronic effects and confirm bond angles, as demonstrated in structurally similar methanones (e.g., (4-methoxyphenyl)(2-methylphenyl)methanone) .

- Infrared Spectroscopy (IR): To identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and methoxy group vibrations.

Q. How can researchers optimize reaction conditions to improve the yield of this methanone derivative?

Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic intermediates.

- Temperature Control: Gradual heating (60–80°C) minimizes side reactions like premature cyclization.

- Catalyst Screening: Testing alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to enhance regioselectivity .

- Stoichiometric Adjustments: Excess acylating agent (1.2–1.5 eq.) to drive the reaction to completion.

Q. What are the critical parameters for assessing the purity of this compound?

Purity is evaluated using:

- High-Performance Liquid Chromatography (HPLC): Retention time consistency and peak symmetry (≥95% purity threshold).

- Melting Point Analysis: Sharp melting ranges (e.g., 146–149°C for related trimethoxyphenyl compounds) .

- Thin-Layer Chromatography (TLC): Single spots under UV visualization.

Advanced Research Questions

Q. What strategies can be used to elucidate the mechanism of action of this compound in biological systems?

- Molecular Docking: Computational modeling to predict binding affinities with target proteins (e.g., tubulin or kinases). Studies on analogous compounds use software like AutoDock Vina to simulate interactions with active sites .

- Kinetic Assays: Measuring inhibition constants (Kᵢ) via enzyme activity assays under varying substrate concentrations.

- Structural-Activity Relationship (SAR) Studies: Modifying the quinoline or trimethoxyphenyl groups to correlate structural changes with bioactivity .

Q. How do structural modifications to the quinoline or trimethoxyphenyl moieties affect the compound's bioactivity?

- Quinoline Modifications: Introducing electron-withdrawing groups (e.g., Cl) at the 4-position enhances tubulin polymerization inhibition, as seen in derivatives with substituted quinolines .

- Trimethoxyphenyl Adjustments: Reducing methoxy groups to dimethoxy or monoethoxy decreases cytotoxicity, highlighting the critical role of the 3,4,5-trimethoxy pattern in stabilizing π-π stacking interactions .

Q. What computational approaches are suitable for predicting the binding affinity of this compound with target proteins?

- Molecular Dynamics Simulations: To assess conformational stability of the ligand-protein complex over time.

- Density Functional Theory (DFT): Calculating frontier molecular orbitals (HOMO/LUMO) to predict reactivity and interaction sites .

- Pharmacophore Modeling: Identifying essential functional groups (e.g., methoxy and carbonyl) for activity .

Q. How can researchers resolve contradictions in reported biological activities across different studies?

- Assay Standardization: Replicating experiments under identical conditions (e.g., cell lines, incubation times).

- Structural Validation: Confirming compound identity via X-ray crystallography to rule out isomerism or polymorphic effects .

- Meta-Analysis: Comparing data across studies while accounting for variables like solvent choice (DMSO vs. ethanol) or assay endpoints (IC₅₀ vs. EC₅₀) .

Q. What are the challenges in determining the crystal structure of this compound, and how can they be addressed?

Challenges include:

- Crystallization Difficulty: Due to flexible methoxy groups, slow evaporation techniques with mixed solvents (e.g., CHCl₃/MeOH) are required .

- Disorder in Trimethylquinoline: Dynamic disorder in the 2,2,4-trimethyl groups can be mitigated by low-temperature (100 K) data collection .

- Data-to-Parameter Ratio: Ensuring sufficient reflections (≥15:1 ratio) for accurate refinement .

Q. How does the stereoelectronic environment of the trimethoxyphenyl group influence the compound's reactivity and interactions?

The 3,4,5-trimethoxy configuration creates a strong electron-donating effect, enhancing:

- π-Stacking: With aromatic residues in target proteins (e.g., tubulin’s colchicine site).

- Solubility: Methoxy groups improve aqueous solubility, critical for in vitro assays.

- Metabolic Stability: Resistance to demethylation in hepatic microsomes compared to hydroxylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.